molecular formula C14H26N2O4 B1400881 (1R,3S,4R)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester CAS No. 1210348-23-4

(1R,3S,4R)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester

Cat. No.: B1400881
CAS No.: 1210348-23-4
M. Wt: 286.37 g/mol
InChI Key: STWAQGKVYHZJCJ-MXWKQRLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S,4R)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,4R)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common approach is the protection of the amino group using tert-butoxycarbonyl (Boc) protection, followed by cyclization and esterification reactions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet the standards required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,4R)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

    Substitution: Nucleophilic substitution reactions can replace the Boc-protected amino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.

Scientific Research Applications

Chemistry

In chemistry, (1R,3S,4R)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester is used as an intermediate in the synthesis of complex molecules

Biology

The compound’s ability to undergo specific chemical transformations makes it useful in biological research, particularly in the study of enzyme-catalyzed reactions and metabolic pathways. It can serve as a substrate or inhibitor in biochemical assays.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activity, making it a candidate for drug development and medicinal chemistry research.

Industry

Industrially, this compound is used in the production of fine chemicals and advanced materials. Its versatility in chemical reactions allows for the synthesis of various high-value products.

Mechanism of Action

The mechanism of action of (1R,3S,4R)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A related compound used in similar synthetic applications.

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Another compound with similar protective groups and applications in organic synthesis.

Uniqueness

(1R,3S,4R)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester stands out due to its specific stereochemistry and functional group arrangement. This uniqueness allows for selective reactions and applications that may not be achievable with other similar compounds.

Properties

IUPAC Name

ethyl (1R,3S,4R)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-19-12(17)9-6-7-10(15)11(8-9)16-13(18)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18)/t9-,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWAQGKVYHZJCJ-MXWKQRLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H]([C@H](C1)NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of Racemate-ethyl 4-azido-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate (14.0 g, 66 mmol) and 5% palladium on carbon (50% wet, 1.0 g) in ethyl acetate (100 mL) was stirred at room temperature overnight at a hydrogen pressure of ˜1 atm. After the reaction mixture was filtered, the filtrate was concentrated. The resulting oily residue was purified by silica gel column chromatography (petroleum ether:ethyl acetate=4:1˜1:1) to thereby give the title compound (2.0 g, 59%) as a yellow solid.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S,4R)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester
Reactant of Route 2
(1R,3S,4R)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
(1R,3S,4R)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester
Reactant of Route 4
(1R,3S,4R)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
(1R,3S,4R)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester
Reactant of Route 6
(1R,3S,4R)-4-Amino-3-(Boc-amino)-cyclohexane-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.